molecular formula C6H9NO2 B1265537 N-Acetyl-2-pyrrolidone CAS No. 932-17-2

N-Acetyl-2-pyrrolidone

Cat. No. B1265537
CAS RN: 932-17-2
M. Wt: 127.14 g/mol
InChI Key: YLHUPYSUKYAIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Acetyl-2-pyrrolidone derivatives and related compounds involves several efficient methodologies. For instance, 2-Pyridones, 2-quinolinones, and 1-isoquinolinones, which are structurally related to this compound, can be synthesized using bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) as an activating agent, highlighting a general and efficient approach for the synthesis of these hydroxyl N-heteroarenes (Wang et al., 2016). Additionally, radical cyclization of 1,n-enynes and 1,n-dienes presents an attractive method for the synthesis of 2-pyrrolidones, demonstrating the compound’s synthesis versatility and its derivatives’ broad applicability (Jiang et al., 2021).

Molecular Structure Analysis

The molecular structure of 2-pyrrolidone-N-acetamide has been detailed through X-ray analysis, revealing a planar 2-pyrrolidone ring and amide group with almost perpendicular planes. This structural arrangement facilitates certain physical and chemical properties that are significant for its applications (Bandoli et al., 1981).

Chemical Reactions and Properties

This compound participates in various chemical reactions, underpinning its role in synthesizing diverse compounds. For instance, the synthesis of 2-(substituted amino)-8-azachromones from 4,6-diaryl-2-pyridones showcases its utility in creating compounds of broad structural diversity, highlighting its chemical reactivity and potential for generating functionally diverse molecules (Saulnier et al., 2020).

Physical Properties Analysis

The physical properties of this compound, such as solubility and boiling point, are influenced by its molecular structure. Studies on related compounds, like N-Methyl-2-pyrrolidone (NMP), demonstrate the importance of molecular interactions in determining physical properties. For example, NMP's structure, dictated by its dipole moment, influences its solvation properties, which can be extrapolated to understand this compound’s physical behaviors (Basma et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound are essential for its role in various applications. The mechanochemical synthesis and characterization of Praziquantel solvates with 2-pyrrolidone highlight the compound's ability to form stable chemical structures and its reactivity with other compounds, providing insight into its chemical behavior and potential applications (Zanolla et al., 2021).

Scientific Research Applications

Immunomodulation and Antineoplastic Activity

NMP has been identified as an immunomodulator and possesses antineoplastic activities. In a study focusing on a cMYC-driven myeloma model, NMP demonstrated unexpected antineoplastic and immunomodulatory activity. It was identified as an acetyllysine mimetic and a candidate bromodomain ligand, leading to transcriptional overlap with BET-bromodomain inhibition. This includes downregulation of cMYC and IRF4. NMP's activities occur at concentrations lower than those required for BET inhibition, indicating its broad-spectrum immunomodulatory abilities (Shortt et al., 2014).

Neuroprotective and Antiepileptic Properties

Pyrrolidone derivatives, including NMP, have been researched for their neuroprotective and antiepileptic properties. Experimental and clinical studies have explored their potential in enhancing learning and memory, offering neuroprotection after stroke, and serving as antiepileptic agents. This research area has seen renewed interest with the development of new drugs in this class (Shorvon, 2001).

Polymerization Processes

NMP has been studied for its role in the polymerization of lactams. Research has delved into the effects of activating agents on the anionic polymerization of 2-pyrrolidone, exploring various initiators and activators in the polymerization process. These studies are vital for understanding and optimizing polymer production (Roda et al., 1977).

Environmental Biodegradation

Studies on NMP-degrading bacteria from activated sludge have revealed its environmental impact. Different bacterial strains, including Pseudomonas and Acinetobacter, have been shown to utilize NMP as their sole carbon, energy, and nitrogen source, indicating its biodegradability and the potential for environmental remediation (Krí̌žek et al., 2015).

Drug Delivery Systems

NMP has been explored as a cosolvent in drug delivery systems. Its efficiency as a cosolvent for low solubility polar drugs and drugs with multiple proton-donating groups has been particularly noted. This property makes NMP a valuable component in the formulation of various pharmaceuticals (Tarantino et al., 1994).

Safety and Hazards

While specific safety data for N-Acetyl-2-pyrrolidone is not available, similar compounds such as 1-Octyl-2-pyrrolidone and N-Ethyl-2-pyrrolidone have been noted to cause skin and eye irritation, and may be toxic to aquatic life .

Future Directions

The future of N-Acetyl-2-pyrrolidone and related compounds appears promising. For instance, BASF has announced plans to produce more N-(2-Hydroxyethyl)-2-Pyrrolidone (HEP) and N-Octyl-2-Pyrrolidone (NOP) due to growing demand in various industries . Additionally, research is ongoing to develop biosynthetic pathways for 2-pyrrolidone and its derivatives .

Mechanism of Action

Target of Action

It’s known that pyrrolidone derivatives can interact with various biological targets .

Mode of Action

It’s known that pyrrolidone derivatives can interact with their targets, leading to various biological effects .

Biochemical Pathways

A biosynthetic pathway for 2-pyrrolidone has been established in Corynebacterium glutamicum, which involves the expression of glutamate decarboxylase (Gad) mutant and β-alanine CoA transferase (Act). This activates spontaneous dehydration cyclization of GABA to form 2-pyrrolidone .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

Pyrrolidone derivatives have been shown to possess various biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Acetyl-2-pyrrolidone. For instance, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment.

properties

IUPAC Name

1-acetylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHUPYSUKYAIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239321
Record name 2-Pyrrolidinone, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

932-17-2
Record name 1-Acetyl-2-pyrrolidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-2-pyrrolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-2-pyrrolidone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrrolidinone, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.044
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Acetyl-2-pyrrolidone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2S7T2BKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 112 g of 2-pyrrolidinone (9) and 249 mL of acetic anhydride was heated at reflux for 2 hours. The resultant mixture was allowed to cool to room temperature, was concentrated in vacuo, and was distilled (0.8 mm Hg, 68° C.) to provide 160 g of N-acetyl-2-pyrrolidinone (4) in 96% yield.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
249 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-2-pyrrolidone
Reactant of Route 2
Reactant of Route 2
N-Acetyl-2-pyrrolidone
Reactant of Route 3
N-Acetyl-2-pyrrolidone
Reactant of Route 4
Reactant of Route 4
N-Acetyl-2-pyrrolidone
Reactant of Route 5
Reactant of Route 5
N-Acetyl-2-pyrrolidone
Reactant of Route 6
Reactant of Route 6
N-Acetyl-2-pyrrolidone

Q & A

Q1: What is the significance of 1-Acetyl-2-pyrrolidone in the polymerization of 2-pyrrolidone?

A: 1-Acetyl-2-pyrrolidone acts as an activator in the anionic polymerization of 2-pyrrolidone. [, ] This means it enhances the reactivity of the initiator, potassium 2-pyrrolidonate, leading to more efficient polymerization. []

Q2: How does 1-Acetyl-2-pyrrolidone influence the polymerization process?

A: Research suggests that using 1-Acetyl-2-pyrrolidone, combined with a specific temperature control strategy (transient cooling), leads to a significant increase in both the conversion of 2-pyrrolidone to polymer and the molecular weight of the resulting poly(2-pyrrolidone). [] The exact mechanism of this effect is still under investigation.

Q3: Are there other activators used in the anionic polymerization of 2-pyrrolidone?

A: Yes, besides 1-Acetyl-2-pyrrolidone, other compounds like 1-(1-pyrrolin-2-yl)-2-pyrrolidone and 1-benzoyl-2-pyrrolidone have been studied as activators for this type of polymerization. [] Carbon dioxide has also demonstrated acceleration capabilities in this context. []

Q4: What is the 'ceiling temperature' in polymerization and how does it relate to 1-Acetyl-2-pyrrolidone?

A: The ceiling temperature (T1) represents the temperature above which the polymerization reaction will not proceed, even in the presence of an initiator and activator. [] Research has investigated the T1 of 2-pyrrolidone polymerization with different initiation systems, including those using 1-Acetyl-2-pyrrolidone. []

Q5: Is 1-Acetyl-2-pyrrolidone used in any analytical applications?

A: While not directly involved in analysis, derivatives of 1-Acetyl-2-pyrrolidone, specifically (R, S) N-acetyl-2-pyrrolidone-5-carboxylic acid benzylamide, have been explored for their anticonvulsant activity. [] Analytical methods, including spectrophotometry, HPLC, and acidimetric methods, have been developed for the qualitative and quantitative analysis of this derivative. [] This suggests potential applications in pharmaceutical analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.